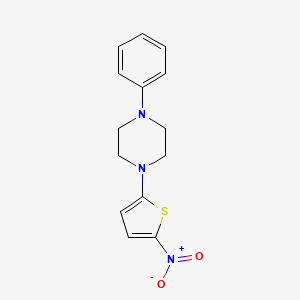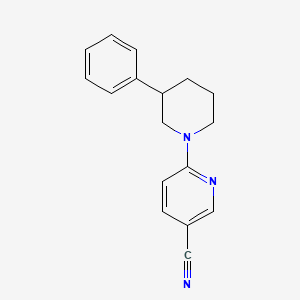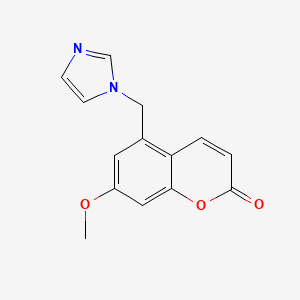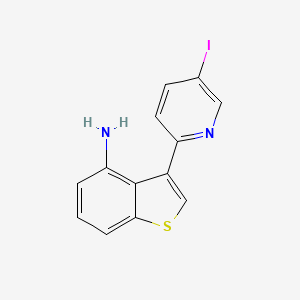![molecular formula C11H19NO2 B14224932 Butanamide, N-[(1S)-2-oxocycloheptyl]- CAS No. 821801-01-8](/img/structure/B14224932.png)
Butanamide, N-[(1S)-2-oxocycloheptyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanamide, N-[(1S)-2-oxocycloheptyl]- is an organic compound that belongs to the class of carboxylic acid amides It is characterized by the presence of a butanamide group attached to a cycloheptyl ring with an oxo substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-[(1S)-2-oxocycloheptyl]- typically involves the reaction of butanoic acid with ammonia or an amine to form the amide bond. The cycloheptyl ring with the oxo substituent can be introduced through various synthetic routes, including cyclization reactions and oxidation processes. Specific reaction conditions such as temperature, pressure, and catalysts may vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of Butanamide, N-[(1S)-2-oxocycloheptyl]- may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. This can include continuous flow reactors, high-pressure reactors, and advanced purification techniques to obtain the compound in large quantities with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Butanamide, N-[(1S)-2-oxocycloheptyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing oxo group.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The amide group can participate in substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or halides. Reaction conditions such as solvent choice, temperature, and pH are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted amides or other nitrogen-containing compounds.
Aplicaciones Científicas De Investigación
Butanamide, N-[(1S)-2-oxocycloheptyl]- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways involving amides.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Butanamide, N-[(1S)-2-oxocycloheptyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
Butyramide: A simpler amide with a butanoic acid backbone.
Cycloheptanone: A ketone with a cycloheptyl ring, similar to the oxo group in Butanamide, N-[(1S)-2-oxocycloheptyl]-.
N-Butylamide: Another amide with a butyl group instead of the cycloheptyl ring.
Uniqueness
Butanamide, N-[(1S)-2-oxocycloheptyl]- is unique due to the combination of the butanamide group and the cycloheptyl ring with an oxo substituent This structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds
Propiedades
Número CAS |
821801-01-8 |
|---|---|
Fórmula molecular |
C11H19NO2 |
Peso molecular |
197.27 g/mol |
Nombre IUPAC |
N-[(1S)-2-oxocycloheptyl]butanamide |
InChI |
InChI=1S/C11H19NO2/c1-2-6-11(14)12-9-7-4-3-5-8-10(9)13/h9H,2-8H2,1H3,(H,12,14)/t9-/m0/s1 |
Clave InChI |
SCWVGSOLKATSDY-VIFPVBQESA-N |
SMILES isomérico |
CCCC(=O)N[C@H]1CCCCCC1=O |
SMILES canónico |
CCCC(=O)NC1CCCCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]propanamide](/img/structure/B14224861.png)


![3-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid](/img/structure/B14224872.png)
![4-[(6-Bromohexanoyl)oxy]phenyl 4-methoxybenzoate](/img/structure/B14224878.png)
![1H-Pyrrolo[2,3-B]pyridine-1-carboxylic acid, 3-bromo-2-methyl-, methyl ester](/img/structure/B14224887.png)
![3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol](/img/structure/B14224888.png)
![(Propan-2-yl)[bis(trifluoromethyl)]phosphane](/img/structure/B14224889.png)

![2-[2-(4-Decylphenoxy)-2-oxoethyl]isoquinolin-2-ium chloride](/img/structure/B14224896.png)

